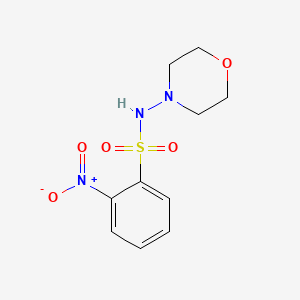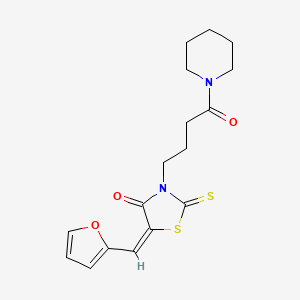![molecular formula C17H18N4O3S2 B2974445 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide CAS No. 865592-26-3](/img/structure/B2974445.png)
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a complex organic compound featuring a benzothiazole ring system linked to a pyridine carboxamide group, and a diethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide typically involves several steps:
Formation of the benzothiazole core: This may start with a condensation reaction between 2-aminothiophenol and a carboxylic acid derivative.
Introduction of the pyridine carboxamide group: This involves coupling reactions, such as amidation, where the carboxylic acid group of the pyridine derivative reacts with an amine.
Addition of the diethylsulfamoyl group: A sulfonamide formation reaction, where diethylamine reacts with a chlorosulfonated intermediate.
Industrial Production Methods
Industrial-scale production might employ:
Optimized reaction conditions: to enhance yield and purity, such as controlled temperatures, pressures, and pH levels.
Continuous flow synthesis: to maximize efficiency and scalability.
Purification techniques: like recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation at the sulfamoyl group, potentially forming sulfoxides or sulfones.
Reduction: Possible reduction reactions at the nitro groups or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reactions: Commonly occur in the presence of acids or bases, using catalysts like palladium or copper.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced amines or hydrocarbons.
Substitution products: Varied, depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound's unique structure can act as a catalyst in organic reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound might serve as a lead molecule for designing drugs targeting specific biological pathways, such as enzyme inhibition or receptor binding.
Industry
Dyes and Pigments: Its aromatic structure may be modified to create dyes or pigments.
Polymers: Potential use as a monomer in the production of specialty polymers.
Mechanism of Action
Effects and Molecular Targets
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their function.
Receptor Interaction: It may interact with cellular receptors, affecting signal transduction pathways.
Pathways Involved
Metabolic Pathways: It might interfere with or modulate metabolic pathways, impacting cellular processes.
Comparison with Similar Compounds
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Highlights of Uniqueness
Structure: The diethylsulfamoyl group differentiates it from similar compounds, potentially affecting its chemical reactivity and biological activity.
Applications: Its unique properties might offer advantages in specific applications, like improved efficacy in medicinal chemistry or novel uses in material science.
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-3-21(4-2)26(23,24)13-7-8-14-15(10-13)25-17(19-14)20-16(22)12-6-5-9-18-11-12/h5-11H,3-4H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSWGCCAFARGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide](/img/structure/B2974362.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2974363.png)
![2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2974364.png)
![3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B2974365.png)
![Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2974366.png)
![2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2974370.png)

![Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2974374.png)



![4-(benzylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2974381.png)

![2-[1-(4-Methylphenyl)cyclopropyl]acetic acid](/img/structure/B2974383.png)
